N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide
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Overview
Description
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a complex organic compound characterized by its unique structure, which includes isoindole, thiazole, and nitrobenzene moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact withmetabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.
Mode of Action
This compound acts as a positive allosteric modulator of mGluR5 . It potentiates the activation of mGluR5 by glutamate, a primary excitatory neurotransmitter in the brain. The compound enhances the receptor’s response to glutamate, leading to increased signal transmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 1,3-dioxo-1,3-dihydro-2H-isoindole with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution on the thiazole ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: Another compound with a similar isoindole structure but different functional groups.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}butyl)-3-phenylpropanamide: Shares the isoindole core but has additional phenyl and propanamide groups.
Uniqueness
The uniqueness of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide lies in its combination of isoindole, thiazole, and nitrobenzene moieties, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c25-17(12-5-7-14(8-6-12)24(28)29)22-20-21-13(11-30-20)9-10-23-18(26)15-3-1-2-4-16(15)19(23)27/h1-8,11H,9-10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOTXQMXLPACCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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